Isooctyl tallate,tech.
Description
Contextualization of Alkyl Esters in Industrial Chemistry Research
Alkyl esters are a fundamental class of organic compounds characterized by the presence of an ester functional group, which consists of a carbonyl group bonded to an oxygen atom that is further connected to an alkyl group. europa.eu In the broad landscape of industrial chemistry, alkyl esters are workhorse molecules with a vast array of applications. rsc.org Their utility spans from serving as solvents and plasticizers to acting as key intermediates in the synthesis of more complex molecules. europa.eu
The functional properties of alkyl esters, such as their solvency, viscosity, and lubricity, are dictated by the nature of the constituent carboxylic acid and alcohol. This structural versatility allows for the fine-tuning of their physical and chemical characteristics to meet the specific demands of diverse industrial applications. Research in this area is continually focused on the synthesis and characterization of novel esters with enhanced performance attributes, improved environmental profiles, and cost-effective production methods.
Significance of Tall Oil Derivatives in Sustainable Chemical Manufacturing Research
Tall oil, a by-product of the Kraft process of wood pulp manufacturing, is a rich source of fatty acids, rosin (B192284) acids, and other valuable organic compounds. hallstarindustrial.com As a renewable and biodegradable feedstock, tall oil and its derivatives are pivotal in the advancement of sustainable chemical manufacturing. hallstarindustrial.com The utilization of tall oil aligns with the principles of a circular economy by transforming a waste stream from the paper and pulp industry into valuable chemical products. hallstarindustrial.com
Research into tall oil derivatives is driven by the increasing global emphasis on reducing reliance on petrochemical feedstocks and minimizing the environmental impact of chemical production. hallstarindustrial.com These derivatives find applications in a wide range of products, including biofuels, adhesives, coatings, and surfactants. hallstarindustrial.com The ongoing research in this field is centered on developing more efficient and environmentally benign methods for refining crude tall oil and converting its components into high-performance, bio-based chemicals. evitachem.com The use of enzymatic catalysis, for instance, is being explored as a more sustainable alternative to traditional chemical esterification processes. rsc.org
Scope and Research Trajectories for Isooctyl Tallate, Tech.
Isooctyl tallate, tech., as a derivative of tall oil, embodies the principles of sustainable chemistry. It is synthesized from the esterification of tall oil fatty acids with isooctyl alcohol. hallstarindustrial.com The "technical" designation indicates that it is a mixture of related ester compounds, reflecting the natural variability of the tall oil feedstock.
Current research on isooctyl tallate is multifaceted, with significant applications in the polymer and cosmetics industries. In materials science, it is extensively investigated as a plasticizer for various elastomers, including polychloroprene, chlorosulfonated polyethylene (B3416737), and natural rubber. hallstarindustrial.com Research has demonstrated its effectiveness in improving the low-temperature flexibility of polymers. hallstarindustrial.com For example, studies have shown its use in ethylene (B1197577) propylene (B89431) diene monomer (EPDM) composites to enhance performance at low temperatures and improve resistance to high-pressure hydrogen gas. nih.gov
In the cosmetics sector, isooctyl tallate is valued for its functions as an emollient, skin conditioning agent, and solvent. paulaschoice.dk Its plant-derived origin makes it an attractive ingredient for formulators seeking to develop products with a high bio-based content. specialchem.com
Future research trajectories for isooctyl tallate are likely to focus on several key areas. One promising avenue is its application in the formulation of bio-based and biodegradable polymers, aligning with the broader trend of developing more sustainable materials. mdpi.com Further research into optimizing its synthesis, potentially through green catalytic processes, could enhance its environmental profile and economic viability. chemijournal.comorientjchem.org Moreover, exploring its use in novel applications, such as advanced lubricants or as a component in thermoplastic elastomeric compositions, presents exciting opportunities for future investigation. google.com The development of high-performance, bio-based plasticizers like isooctyl tallate is a critical area of research as industries seek to replace traditional phthalate-based plasticizers.
Detailed Research Findings
Recent research has highlighted the performance advantages of isooctyl tallate in specific applications. A study on the effects of ester plasticizers on the crystallization rate of neoprene demonstrated the utility of tallate esters. hallstarindustrial.com Another significant area of investigation involves the use of isooctyl tallate in demanding environments. For instance, research on silica-filled EPDM sealing composites for high-pressure hydrogen gas applications found that isooctyl tallate, used as a plasticizer, effectively lowered the glass transition temperature of the composites, thereby improving their flexibility and elasticity at temperatures as low as -50°C. nih.govacs.org
Data Tables
Table 1: Physical and Chemical Properties of Isooctyl Tallate, Tech.
| Property | Value |
| CAS Number | 68333-78-8 |
| Molecular Formula | C24H51O3Tl |
| Molecular Weight | 592.0 g/mol |
| Appearance | Clear Liquid |
| Color (Gardner) | 4 |
| Acid Value (mg KOH/g) | 0.5 |
| Saponification Value | 142 |
| Specific Gravity (25°C) | 0.872 |
| Viscosity (25°C, cPs) | 12.5 |
| Refractive Index (25°C) | 1.459 |
| Moisture (%) | 0.05 |
Source: hallstarindustrial.comnih.gov
Table 2: Performance of Isooctyl Tallate in Polychloroprene
| Property | Value |
| Plasticizer (pphr) | 32.0 |
| Shore A Hardness | 66 |
| Tensile Strength (psi) | 1500 |
| Ultimate Elongation (%) | 270 |
| Low Temperature Brittle Point (°C) | -54 |
Source: hallstarindustrial.com
Structure
2D Structure
Properties
Molecular Formula |
C24H51O3Tl |
|---|---|
Molecular Weight |
592.0 g/mol |
IUPAC Name |
tris(6-methylheptoxy)thallane |
InChI |
InChI=1S/3C8H17O.Tl/c3*1-8(2)6-4-3-5-7-9;/h3*8H,3-7H2,1-2H3;/q3*-1;+3 |
InChI Key |
BWRTUFTXSMWLSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCO[Tl](OCCCCCC(C)C)OCCCCCC(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for Isooctyl Tallate
Esterification Reaction Pathways for Isooctanol and Tall Oil Fatty Acids
The fundamental reaction for producing isooctyl tallate is the esterification of the fatty acids present in tall oil with isooctanol. evitachem.com Tall oil itself is a byproduct of the wood pulp industry and contains a mixture of fatty acids (primarily oleic and linoleic acids), rosin (B192284) acids, and neutral compounds. mdpi.commade-in-china.com The reaction is an equilibrium-limited process where a fatty acid (R-COOH) reacts with isooctanol (R'-OH) to yield isooctyl tallate (R-COOR') and water.
To drive the reaction toward the product side and achieve high conversion rates, the water produced during the reaction must be continuously removed. This is a critical aspect of the process design, often accomplished through azeotropic distillation.
Homogeneous catalysts exist in the same phase as the reactants, typically as a liquid dissolved in the reaction mixture. chemguide.co.uklibretexts.org For the esterification of fatty acids, strong mineral acids like sulfuric acid are common homogeneous catalysts. mdpi.comuctm.edu
Research on the esterification of tall oil fatty acids has demonstrated the effectiveness of sulfuric acid. In one study comparing catalyst types for producing tall oil methyl esters, homogeneous catalysis with sulfuric acid achieved a high yield under optimized conditions. mdpi.com However, the use of homogeneous catalysts like sulfuric acid presents significant drawbacks, including corrosivity (B1173158) to equipment, difficulty in separating the catalyst from the product mixture, and the generation of acidic waste streams, which require neutralization and disposal. oru.edu
Interactive Table 1: Comparison of Homogeneous vs. Heterogeneous Catalysis in TOFA Esterification
| Parameter | Homogeneous Catalysis (Sulfuric Acid) | Heterogeneous Catalysis (Amberlyst® BD20) |
| Optimized Catalyst Conc. | 0.5% w/w | Not specified |
| Methanol (B129727):Oil Mass Ratio | 15:1 | Not specified |
| Temperature | 55 °C | Not specified |
| Reaction Time for Max Yield | 60 minutes | 4.7 hours |
| Maximum Yield | 96.76% | 90.24% |
| Key Advantage | High reaction rate, high yield | Reusable, non-corrosive |
| Key Disadvantage | Corrosive, difficult to separate | Slower reaction rate |
This data is adapted from a study on the synthesis of biodiesel from tall oil fatty acids and is presented to illustrate the comparative performance of catalyst types. mdpi.com
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. libretexts.orgchemistrystudent.com This characteristic is a major advantage, as the catalyst can be easily separated from the product by simple filtration and can often be reused, making the process more cost-effective and environmentally friendly. oru.edunih.gov
For fatty acid esterification, solid acid catalysts such as ion-exchange resins (e.g., Amberlyst) are widely researched. mdpi.com Studies have shown that while heterogeneous catalysts may exhibit slower reaction rates compared to their homogeneous counterparts, their reusability is a significant benefit. For instance, the solid catalyst Amberlyst® BD20 was recycled multiple times without a significant drop in catalytic activity in the esterification of TOFA. mdpi.com Other research focuses on developing novel heterogeneous catalysts, such as those based on inorganic nanomaterials or supported metal oxides, to achieve high activity, selectivity, and stability. rsc.orgrsc.orgrsc.org The development of these catalysts aims to combine the high activity of homogeneous systems with the practical advantages of heterogeneous systems. rsc.org
Solid superacids represent an advanced class of heterogeneous catalysts that exhibit exceptionally high acidity and catalytic activity. mdpi.com Examples include sulfated or tungstated metal oxides like sulfated zirconia (SO₄²⁻/ZrO₂), tungstated zirconia-alumina (WZA), and sulfated tin oxide (SO₄/SnO₂). oru.edu These materials have demonstrated high conversion rates in various esterification reactions. oru.edu
Research has shown that solid superacids can be highly effective for the esterification of fatty acids. scientific.netciac.jl.cn Their strong acid sites can efficiently catalyze the reaction, often under milder conditions than traditional catalysts. The key advantages of solid superacid catalysts include:
High Activity: They can achieve conversions of over 90% in esterification reactions. oru.edu
Reusability: As solid materials, they are easily recovered and can be reused for multiple reaction cycles. rsc.org
Reduced Corrosion: They are non-corrosive, unlike liquid mineral acids. oru.edu
The synthesis of these catalysts often involves methods like sol-gel preparation, impregnation, and calcination to create a stable material with high surface area and strong acid properties. mdpi.comciac.jl.cn
A comprehensive understanding of reaction kinetics and thermodynamics is crucial for optimizing the synthesis of isooctyl tallate.
Reaction Kinetics: The rate of the esterification reaction is influenced by several key parameters:
Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions or degradation of the reactants or products.
Catalyst Concentration: The reaction rate typically increases with a higher concentration of the catalyst, as more active sites are available for the reaction. ajpojournals.org However, there is often an optimal concentration beyond which the rate increase becomes negligible or can even decrease. ajpojournals.org
Molar Ratio of Reactants: Using an excess of one reactant, usually the alcohol (isooctanol), can shift the equilibrium towards the product side and increase the conversion of the limiting reactant (tall oil fatty acids).
Kinetic studies often involve modeling the reaction data to determine the reaction rate constant and activation energy, which provides a quantitative understanding of how different variables affect the reaction speed. cetjournal.itbham.ac.ukodu.edu
Thermodynamic Considerations: Esterification is a reversible reaction, meaning it can proceed in both the forward (ester formation) and reverse (hydrolysis) directions. osti.gov The position of the equilibrium is governed by thermodynamic principles. According to Le Chatelier's principle, the equilibrium can be shifted to favor product formation by removing one of the products as it is formed. In the synthesis of isooctyl tallate, the continuous removal of water is the most critical factor for driving the reaction to completion and achieving a high yield of the ester. google.com Thermodynamic analysis, including the calculation of Gibbs free energy (ΔG), can help determine the feasibility of the reaction under different temperature and pressure conditions. wecmelive.com
The production of esters like isooctyl tallate can be carried out using either batch or continuous processing. The choice between these two methods depends on factors such as production scale, product variety, and economic considerations. katanamrp.com
Batch Processing: In batch processing, a discrete quantity of reactants is loaded into a reactor, the reaction is carried out, and the product is then discharged. generalkinematics.com This method is highly flexible, allowing for the production of different products using the same equipment. katanamrp.com However, it can have higher unit costs due to downtime between batches for cleaning and setup, and potentially lower production rates. katanamrp.com
Continuous Processing: In continuous processing, reactants are fed continuously into the reactor, and the product is simultaneously withdrawn. google.com This method is ideal for large-scale production of a single product. katanamrp.com It generally offers lower operating costs, higher throughput, and more consistent product quality. generalkinematics.comresearchgate.net For commercial-scale ester production, continuous processes, often incorporating reactive distillation to simultaneously carry out the reaction and separate the water byproduct, are generally preferred for their economic advantages. google.comdiva-portal.org
Interactive Table 2: Comparison of Batch vs. Continuous Processing for Ester Production
| Feature | Batch Processing | Continuous Processing |
| Production Volume | Smaller, limited by reactor size | Large, high throughput |
| Flexibility | High; easy to switch between different products | Low; dedicated to a single product |
| Unit Cost | Generally higher due to downtime and labor | Generally lower due to efficiency and automation |
| Initial Setup Cost | Often lower and simpler to implement | Higher and more complex |
| Quality Control | Potential for variation between batches | More consistent product quality |
| Suitability | Specialty chemicals, smaller production runs | Commodity chemicals, large-scale manufacturing |
This table summarizes general characteristics of batch and continuous processing. katanamrp.comgeneralkinematics.com
Catalyst Systems in Isooctyl Tallate Synthesis
Yield Maximization and Purity Enhancement Strategies in Isooctyl Tallate Synthesis
Maximizing the yield and ensuring high purity are critical for the commercial viability and performance of isooctyl tallate. The strategies to achieve this involve optimizing reaction conditions and implementing effective purification protocols.
Research into the esterification of tall oil fatty acids for biodiesel production, which shares similar chemical principles, provides insights into yield optimization. mdpi.com Key parameters influencing the reaction yield include the molar ratio of alcohol to fatty acid, catalyst concentration, reaction temperature, and reaction time. mdpi.com Statistical analysis in related studies has shown that the methanol-to-oil molar ratio is a highly significant factor in determining the final yield. mdpi.com
Table 1: Optimized Reaction Conditions for TOFA Esterification (Homogeneous Catalysis Example) This table is based on data from a study on the synthesis of biodiesel from tall oil fatty acids, which serves as a model for esterification process optimization.
| Parameter | Optimized Value | Resulting Yield |
|---|---|---|
| Methanol:Oil Mass Ratio | 15:1 | 96.76% |
| Catalyst Concentration (w/w%) | 0.5% | 96.76% |
| Temperature | 55 °C | 96.76% |
| Reaction Time | 60 min | 96.76% |
Source: Adapted from research on TOFA biodiesel synthesis. mdpi.com
Purity enhancement involves a multi-step post-reaction process. After the esterification is complete, the crude product contains the isooctyl tallate ester, unreacted starting materials, the catalyst, and byproducts. A typical purification sequence for fatty acid isooctyl esters includes:
Catalyst Neutralization and Removal : If an acid catalyst is used, it is neutralized with an alkaline solution, such as sodium hydroxide (B78521). google.com
Washing : The product is washed with water to remove the neutralized catalyst (salts) and other water-soluble impurities. google.com
Drying : Vacuum hydro-extraction is employed to remove residual water. google.com
Decolorization and Polishing : The ester is treated with adsorbents like activated carbon or attapulgite (B1143926) to remove colored impurities and trace contaminants, followed by filtration. google.com
The effectiveness of the purification process is measured by key quality parameters such as the final acid number and hydroxyl value of the product. google.com
Table 2: Purity Enhancement of Fatty Acid Isooctyl Ester This table illustrates the effectiveness of purification steps on the final product quality, based on data from a related fatty acid isooctyl ester synthesis.
| Parameter | Value in Crude Product | Value in Purified Product |
|---|---|---|
| Acid Number (mgKOH/g) | 0.17 | 0.07 |
| Hydroxyl Value (mgKOH/g) | Not specified | 0.2 |
| Color (Hazen) | Not specified | 5 |
| Esterification Yield (%) | 99.95% | - |
| Overall Yield (%) | - | 98.7% |
Source: Adapted from a preparation process for fatty acid isooctyl ester. google.com
Green Chemistry Principles and Sustainable Production of Isooctyl Tallate
The application of green chemistry principles is increasingly important in chemical manufacturing to minimize environmental impact and improve process efficiency. rroij.com The production of isooctyl tallate can incorporate several of these principles, starting with the choice of feedstock. Tall oil is a second-generation bio-based feedstock derived from a waste stream of the paper pulping industry, which aligns with the principle of using renewable resources. d-nb.inforesearchgate.net
In some esterification processes, solvents are used to facilitate the reaction, often by helping to remove the water byproduct through azeotropic distillation, which drives the reaction equilibrium towards the product side. However, the choice of solvent has significant environmental implications. nih.gov Traditional solvents like N,N-dimethyl formamide (B127407) (DMF) are effective but are now recognized for their reproductive toxicity. researchgate.netresearchgate.net
Green chemistry promotes the use of safer solvents or, ideally, solvent-free reaction conditions. mdpi.com Isooctanol, being one of the reactants, can also serve as the reaction medium, potentially eliminating the need for an additional solvent. google.com When a solvent is necessary, selection guides help chemists choose more environmentally benign options.
Table 3: Green Chemistry Solvent Selection Guide This table provides a general classification of common organic solvents based on green chemistry principles.
| Class | Solvent | Sanofi Recommendation | Pfizer Recommendation |
|---|---|---|---|
| Alcohols | Methanol | Recommended | Preferred |
| Ethanol (B145695) | Recommended | Preferred | |
| Hydrocarbons | Toluene | Substitution advisable | Usable |
| Heptane | Recommended | Preferred | |
| Hexane | Substitution advisable | Undesirable | |
| Dipolar Aprotic | Acetonitrile (B52724) | Recommended | Usable |
| Dimethyl Sulfoxide (DMSO) | Substitution advisable | Usable | |
| N,N-dimethyl formamide (DMF) | Banned | Undesirable |
Source: Adapted from a review on green chemistry in organic synthesis. researchgate.net
The recovery and reuse of solvents are critical for both economic and environmental reasons, as it reduces waste and the demand for virgin solvent production. bac-lac.gc.ca
Minimizing waste is a cornerstone of green chemistry, encapsulated in the principles of waste prevention and atom economy. vapourtec.com The primary waste streams in isooctyl tallate production are the water formed during the reaction, spent catalyst, and aqueous solutions from the washing and neutralization steps.
Strategies for waste minimization include:
Catalyst Choice : The use of heterogeneous (solid) acid catalysts, such as certain ion-exchange resins or supported acids, can significantly reduce waste. mdpi.comd-nb.info These catalysts can be easily separated from the reaction mixture by filtration and can often be reused, eliminating the need for a neutralization step and the subsequent formation of salt waste. d-nb.info
Process Optimization : Maximizing the reaction yield, as discussed previously, directly contributes to waste minimization by ensuring that a higher proportion of raw materials is converted into the desired product (high atom economy). mdpi.com
Water Reduction : While water is an inherent byproduct, efficient process design can minimize the amount of additional water used in purification steps. For example, using heterogeneous catalysts can eliminate the aqueous waste stream from neutralization. d-nb.info
By integrating these strategies, the production of isooctyl tallate can be aligned more closely with the goals of sustainable manufacturing.
Chemical Reactivity and Mechanistic Investigations of Isooctyl Tallate
Hydrolysis Pathways and Stability Studies of Ester Linkages
The ester linkage in isooctyl tallate is subject to hydrolysis, a reaction in which water cleaves the bond, yielding the parent isooctanol and the corresponding tall oil fatty acids. researchgate.netevitachem.com This reaction is reversible and can be catalyzed by either acids or bases. youtube.com
The stability of the ester linkage is crucial for the performance and longevity of isooctyl tallate in formulations. The rate of hydrolysis is influenced by several factors, including temperature, pH, and the presence of catalysts. In aqueous environments, the hydrolysis of esters like isooctyl tallate can be a significant degradation pathway. researchgate.net
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the hydrolysis of esters proceeds via a mechanism where the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by the elimination of the alcohol (isooctanol). youtube.com The general mechanism for acid-catalyzed ester hydrolysis is a reversible process. youtube.com
Base-Catalyzed Hydrolysis (Saponification):
In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis of isooctyl tallate is known as saponification. masterorganicchemistry.com This reaction is effectively irreversible because the resulting fatty acid is deprotonated by the base to form a carboxylate salt. masterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. masterorganicchemistry.com
The stability of ester linkages can be studied under various conditions to predict their behavior in different applications. For instance, stability studies often involve subjecting the ester to accelerated aging conditions, such as elevated temperatures and varying pH levels, and then analyzing the extent of degradation over time. researchgate.netcecam.org While specific kinetic data for the hydrolysis of isooctyl tallate is not extensively published, the principles governing the hydrolysis of other long-chain fatty acid esters are applicable. conicet.gov.arekb.egias.ac.in
A kinetic study on the acid hydrolysis of other esters, such as 4-nitrophenylacetate and 4-nitrophenyllaurate, has shown that the reaction mechanism can shift from a bimolecular (A2) to a unimolecular (A1) pathway depending on the water content in microemulsions. nih.gov This highlights the complexity of hydrolysis reactions in different environments.
The following table outlines the general conditions and products of isooctyl tallate hydrolysis.
| Hydrolysis Type | Catalyst | General Conditions | Primary Products |
| Acid-Catalyzed | Strong Acid (e.g., H₂SO₄) | Heat, excess water | Isooctanol, Tall Oil Fatty Acids |
| Base-Catalyzed (Saponification) | Strong Base (e.g., NaOH) | Heat | Isooctanol, Tall Oil Fatty Acid Salt |
Transesterification Reactions and Derivative Formation
Isooctyl tallate can undergo transesterification, a process where its isooctyl group is exchanged with another alcohol. researchgate.netevitachem.com This reaction is a key method for modifying the properties of the ester and synthesizing new derivatives. imrpress.com Transesterification is typically catalyzed by an acid or a base. mdpi.comsapub.org
The reaction equilibrium can be shifted towards the products by using an excess of the reactant alcohol or by removing one of the products from the reaction mixture. The choice of alcohol and catalyst depends on the desired properties of the final product. For example, reacting isooctyl tallate with a polyol could yield a more complex ester with different viscosity and lubricating properties.
A study on the transesterification of methyl acetate (B1210297) with isooctyl alcohol demonstrated the kinetics of such reactions, which can be modeled to optimize reaction conditions like temperature, catalyst dosage, and reactant molar ratio. researchgate.net Although the starting materials are different, the principles are directly applicable to the transesterification of isooctyl tallate with other alcohols.
Common catalysts for transesterification include:
Homogeneous catalysts: Sulfuric acid, sodium hydroxide, and potassium hydroxide. mdpi.comsapub.org
Heterogeneous catalysts: Metal oxides, zeolites, and ion-exchange resins. researchgate.netsrce.hr
The use of different alcohols in transesterification can lead to a variety of isooctyl tallate derivatives. For instance, transesterification with short-chain alcohols like methanol (B129727) or ethanol (B145695) would yield methyl or ethyl tallates, respectively, along with isooctanol. Conversely, using longer-chain or more complex alcohols can introduce different functionalities into the molecule.
The table below illustrates potential transesterification reactions for isooctyl tallate.
| Reactant Alcohol | Catalyst Type | Potential Derivative Product | Byproduct |
| Methanol | Acid or Base | Methyl Tallate | Isooctanol |
| Ethanol | Acid or Base | Ethyl Tallate | Isooctanol |
| Propylene (B89431) Glycol | Acid or Base | Propylene Glycol Monotallate | Isooctanol |
| Glycerol | Acid or Base | Glyceryl Monotallate | Isooctanol |
Oxidation Stability and Degradation Mechanisms in Various Environments
The oxidation stability of isooctyl tallate is a critical parameter, especially in applications where it is exposed to air and high temperatures, such as in lubricants. acs.org Generally, esters of long-chain fatty acids, particularly those with unsaturated components like oleic and linoleic acids present in tall oil, are susceptible to oxidation. researchgate.net
The oxidation of fatty acid esters is a free-radical chain reaction that is initiated by factors such as heat, light, and the presence of metal catalysts. The mechanism typically involves the following steps:
Initiation: Formation of free radicals.
Propagation: The radicals react with oxygen to form peroxy radicals, which then abstract hydrogen from other ester molecules to form hydroperoxides and new free radicals.
Termination: Radicals combine to form stable, non-radical products.
The presence of double bonds in the fatty acid chains of tall oil makes isooctyl tallate more prone to oxidation compared to fully saturated esters. researchgate.net The degradation products can include volatile organic acids, aldehydes, ketones, and higher molecular weight polymers, which can lead to an increase in viscosity, acidity, and the formation of sludge and deposits. researchgate.net
The oxidation stability is often evaluated using accelerated aging tests like the Rancimat method. metrohm.comkemitek.org In this test, a stream of air is passed through the heated sample, and the volatile acidic byproducts of oxidation are collected in water, where the change in conductivity is measured. The time taken to reach a rapid increase in conductivity is known as the induction period or oxidation stability index (OSI). metrohm.comkemitek.org While specific Rancimat data for isooctyl tallate is not widely published, results for similar vegetable oil-based esters show that the induction period is dependent on the degree of unsaturation and the presence of antioxidants. researchgate.netnih.gov
Factors influencing the oxidation stability of isooctyl tallate include:
Temperature: Higher temperatures accelerate the rate of oxidation.
Oxygen availability: The presence of oxygen is essential for oxidative degradation.
Presence of unsaturation: Double bonds in the fatty acid chain are primary sites for oxidation.
Presence of antioxidants: These compounds can inhibit the oxidation process by scavenging free radicals.
Exposure to UV light: Can initiate the formation of free radicals.
Reaction Mechanisms of Isooctyl Tallate and Related Esters
The reaction mechanisms of isooctyl tallate are fundamentally those of a typical long-chain fatty acid ester. The primary reaction pathways involve nucleophilic acyl substitution at the carbonyl carbon.
Hydrolysis Mechanism: As detailed in section 3.1, the hydrolysis can proceed through different mechanisms depending on the pH.
Acid-catalyzed (A_AC_2 mechanism): This is a two-step process involving the protonation of the carbonyl oxygen followed by nucleophilic attack by water.
Base-catalyzed (B_AC_2 mechanism): This involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to release the alkoxide.
Transesterification Mechanism: The mechanism of transesterification is analogous to that of hydrolysis, with an alcohol molecule taking the place of water as the nucleophile.
Acid-catalyzed: The reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by the incoming alcohol.
Base-catalyzed: An alkoxide, generated from the reacting alcohol and the base catalyst, acts as the nucleophile.
Computational Studies: Modern computational chemistry provides tools to investigate reaction mechanisms in detail. cecam.orgrsc.orgacademie-sciences.fr Methods like Density Functional Theory (DFT) can be used to model the reaction pathways, identify transition states, and calculate activation energies for reactions like hydrolysis and transesterification. arxiv.orgescholarship.org Such studies on related ester systems can provide valuable insights into the specific mechanistic details for isooctyl tallate, even when experimental data is limited. For example, computational models can elucidate the role of the catalyst and the solvent in the reaction mechanism.
Applications in Advanced Materials Science and Engineering
Isooctyl Tallate as a Plasticizer in Polymer Systems Research
Isooctyl tallate, a technical-grade ester, serves as a significant plasticizer in polymer science. specialchem.com As an additive, its primary function is to modify the physical properties of polymers, enhancing flexibility, processability, and durability by reducing the rigidity of the polymer matrix. hallstarindustrial.comyoutube.com This ester plasticizer is particularly noted for its application in systems requiring improved low-temperature performance. hallstarindustrial.com
The action of a plasticizer like isooctyl tallate within a polymer is a complex interplay of physical and chemical interactions that increase the mobility of polymer chains. youtube.com When introduced into a polymer matrix, the smaller plasticizer molecules position themselves between the long polymer chains. youtube.comyoutube.com This spacing counteracts the strong intermolecular forces that hold the polymer chains together, effectively lubricating the macromolecules and allowing them to slide past one another more easily. youtube.comkinampark.com This increased mobility imparts flexibility to what would otherwise be a rigid material. hallstarindustrial.com
One of the most accepted theories explaining plasticization is the free volume theory. kinampark.comhallstarindustrial.com Free volume is the unoccupied space within a polymer matrix that is not taken up by the component macromolecules. youtube.com This internal space is crucial for allowing the movement and conformational changes of polymer chains, which dictates the material's flexibility. kinampark.comyoutube.com
The introduction of a plasticizer, which has a lower molecular weight and a lower glass transition temperature (Tg) than the polymer, increases the total free volume of the polymer-plasticizer system. hallstarindustrial.comkinampark.com Because plasticizer molecules are smaller than the polymer chains, they create more end groups and associated free volume per unit of volume. kinampark.com This added free volume enhances the mobility of the polymer segments, meaning the material does not need to be heated as much to achieve a flexible, rubbery state. hallstarindustrial.comhallstarindustrial.com The plasticized polymer can therefore be cooled to a lower temperature before its free volume is reduced to the critical point where chain motion ceases and it becomes a rigid, glassy solid. hallstarindustrial.com
For a plasticizer to be effective and permanent, it must be compatible with the polymer. hallstarindustrial.comcore.ac.uk Incompatibility can lead to issues such as plasticizer migration or "bleeding" to the surface of the material. hallstarindustrial.comhallstarindustrial.com Compatibility is largely governed by the principle that "like dissolves like," which can be quantified using solubility parameters. core.ac.uknih.gov
The degree of miscibility between a plasticizer and a polymer increases when their solubility parameters are closely matched. core.ac.ukkinampark.com Polar plasticizers are generally more compatible with polar polymers, as their similar chemical nature allows for more effective interaction. hallstarindustrial.comyoutube.com Isooctyl tallate, as an ester, possesses a degree of polarity that makes it compatible with polar elastomers such as nitrile rubber. hallstarindustrial.com The closer the solubility parameters, the more stable and homogeneous the resulting material will be. core.ac.uknih.gov Conversely, a significant mismatch in solubility parameters indicates poor compatibility. kinampark.com
The addition of isooctyl tallate significantly alters the thermomechanical behavior of polymers, primarily by lowering the glass transition temperature and modifying the material's mechanical response to stress. youtube.com
The glass transition temperature (Tg) is a critical property of amorphous and semi-crystalline polymers, marking the transition from a hard, glassy state to a softer, rubbery state. youtube.com Plasticizers are highly effective at lowering the Tg of a polymer. youtube.comresearchgate.net By increasing the free volume and chain mobility, isooctyl tallate allows the polymer to achieve the rubbery state at a lower temperature. youtube.comhallstarindustrial.com
Research has demonstrated that non-polar aliphatic esters, including isooctyl tallate, can cause a significant depression in the Tg of the amorphous component of semi-crystalline plastics like polypropylene (B1209903). hallstarindustrial.com This effect is crucial for improving the low-temperature flexibility of materials that would otherwise become brittle. hallstarindustrial.com For instance, studies comparing different plasticizers in polypropylene show that isooctyl tallate is as effective as di-2-ethylhexyl sebacate (B1225510) (DOS) in reducing the polymer's Tg. hallstarindustrial.com
| Diluent | Volume Fraction | Tg (°C) |
|---|---|---|
| Isooctyl Tallate | 0.40 | -35 |
| Di-2-ethylhexyl sebacate (DOS) | 0.40 | -35 |
| Paraffinic Oil | 0.40 | -12 |
Data sourced from research on modifiers for low polarity elastomers and plastics. hallstarindustrial.com
The mechanical properties of a polymer, such as its modulus (stiffness) and elongation (ability to stretch before breaking), are directly influenced by the addition of plasticizers. youtube.com
Modulus: The elastic modulus, or Young's modulus, is a measure of a material's stiffness. nih.gov By inserting themselves between polymer chains and reducing intermolecular forces, plasticizers like isooctyl tallate decrease the polymer's resistance to deformation. youtube.comnih.gov This results in a lower modulus, making the material softer and more flexible. youtube.com Research on polypropylene plasticized with varying amounts of different additives shows that isooctyl tallate effectively reduces the flexural modulus of the polymer. sciencemadness.org
Flexural modulus of polypropylene with varying plasticizer content. Data adapted from Ellul M D, Rubber Chem. Technol., 71, No.2, May/June 1998, p.244-76. sciencemadness.org
Elongation: Elongation refers to the extent a material can be stretched before it breaks, expressed as a percentage of its original length. technoad.com The increased polymer chain mobility afforded by plasticizers allows the material to stretch more before failing. youtube.com Therefore, the addition of isooctyl tallate generally increases the elongation at break for elastomers and thermoplastics. youtube.comnih.gov However, this increased flexibility often comes with a trade-off: a decrease in tensile strength, which is the maximum stress a material can withstand while being stretched. youtube.comtechnoad.com
Performance in Specific Elastomer and Polymer Composites
Isooctyl tallate, a monoester derived from tall oil fatty acids and isooctanol, serves as a specialized plasticizer in numerous polymer applications, enhancing flexibility, durability, and low-temperature performance. chemicalbull.comthegoodscentscompany.com Its utility is particularly noted in advanced elastomer and polymer composites where specific performance characteristics are required.
Isooctyl tallate demonstrates excellent compatibility with polychloroprene (CR), a synthetic rubber known for its resistance to oil, heat, and weathering. thegoodscentscompany.com In polychloroprene formulations, the inclusion of isooctyl tallate imparts several key performance benefits. thegoodscentscompany.com It contributes to good resistance against transmission fluid and water, which is critical for automotive and industrial components like belts, hoses, and seals. chemicalbull.comthegoodscentscompany.com Furthermore, it is particularly effective in providing very good low-temperature performance, ensuring the flexibility and integrity of the composite material in cold environments. thegoodscentscompany.com
Similar to its performance in polychloroprene, isooctyl tallate shows excellent compatibility with chlorosulfonated polyethylene (B3416737) (CSM/CSPE) elastomers. chemicalbull.comthegoodscentscompany.com Tall oil derivatives, which are chemically related to isooctyl tallate, have been shown to be highly compatible with CSPE over a broad range of proportions. google.com The incorporation of these plasticizers can significantly improve the processing of CSPE compounds. google.com They reduce the nerve of the rubber, leading to better dispersion of pigments and other additives, which in turn decreases mixing times and allows for cooler mixing processes. google.com This improved dispersion enhances the physical characteristics of both the uncured batch and the final vulcanized product. google.com
Isooctyl tallate is utilized as a plasticizer and processing aid in both natural rubber (NR) and various synthetic rubber compositions. chemicalbull.comthegoodscentscompany.comjtsst.com Its excellent compatibility is a key feature in these applications. thegoodscentscompany.com Ester-functional plasticizers derived from tall oil have been found to improve performance metrics in tire rubber compositions, suggesting benefits such as enhanced wear resistance. researchgate.net As a softener, it can improve the operability of rolling and extrusion processes and enhance the flexibility of the final vulcanized rubber product. jtsst.com
In Ethylene (B1197577) Propylene (B89431) Diene Monomer (EPDM) composites, particularly those used in thermoplastic elastomers (TPEs) blended with polypropylene, isooctyl tallate is recognized for its ability to significantly lower the glass transition temperature (Tg). hallstarindustrial.com This property is crucial for applications requiring low-temperature flexibility. sumitomo-chem.co.jpclwydcompounders.com For instance, in the growing field of fuel cell vehicles, sealing materials are needed that can withstand the low temperatures of hydrogen cooled to -40°C for refueling. sumitomo-chem.co.jp Research has demonstrated that specific non-polar aliphatic esters, including monomeric tallates, can induce a substantial depression in the Tg of both the EPDM and polypropylene phases of a TPE. hallstarindustrial.com This enhancement of cold resistance helps prevent the material from becoming brittle and failing in critical sealing applications at low temperatures. hallstarindustrial.comclwydcompounders.com
The following table presents data on the effect of various diluents, including isooctyl tallate, on the glass transition temperature (Tg) of a dynamically vulcanized TPE composed of an EPDM and isotactic polypropylene blend.
Table 1: Effect of Plasticizers on Glass Transition Temperature (Tg) of EPDM/Polypropylene TPE Source: Adapted from Hallstar Industrial. hallstarindustrial.com
| Plasticizer/Diluent | Tg (°C) |
|---|---|
| TIP Isooctyl tallate | -75 |
| Dioctyl Sebacate | -74 |
| Trioctyl Trimellitate | -70 |
| Paraffinic Oil | -59 |
| Di (2-ethylhexyl) Phthalate | -57 |
Polyvinyl chloride (PVC) is a rigid polymer that requires the addition of plasticizers to achieve flexibility for many applications. mdpi.com Similarly, chlorinated polyethylene (CPE) is used in applications where oil and heat resistance are important, and its properties are often modified with plasticizers. hallstarindustrial.com Common plasticizers for CPE include epoxidized soybean oil and tri-octyl trimellitate (TOTM), which provide a balance of heat and oil resistance suitable for service temperatures up to 150°C. hallstarindustrial.com While isooctyl tallate is used in other chlorinated polymers like polychloroprene and CSPE, specific research detailing its performance characteristics and interaction within PVC and CPE matrices is less documented in available literature. chemicalbull.comthegoodscentscompany.com The selection of a plasticizer for these systems is critical, as improper selection can lead to issues such as porosity in the cured compound, particularly with certain polymeric plasticizers in CPE. hallstarindustrial.com
Durability and Permanence Studies in Polymer Applications
The durability and permanence of a plasticizer within a polymer matrix are critical for the long-term performance of the final product. Permanence is largely related to the plasticizer's compatibility with the polymer and its volatility. High compatibility ensures that the plasticizer remains integrated within the polymer structure without exuding or bleeding to the surface over time. hallstarindustrial.com Tall oil derivatives have demonstrated a high degree of compatibility with polymers like chlorosulfonated polyethylene, which is a key factor in ensuring their permanence. google.com
However, volatility can be a limiting factor for some applications. hallstarindustrial.com While tallate esters like isooctyl tallate show good compatibility in EPDM, they may be too volatile for certain high-temperature or demanding applications where long-term stability is paramount. hallstarindustrial.com This volatility can lead to a gradual loss of the plasticizer from the composite, resulting in increased stiffness and potential failure of the material over its service life. Therefore, the selection of isooctyl tallate involves a balance between achieving desired properties like low-temperature flexibility and ensuring sufficient permanence for the intended application environment. hallstarindustrial.com
Resistance to Extraction by Hydrocarbons and Aqueous Media
One of the critical attributes of a plasticizer is its ability to remain within the polymer matrix, even when exposed to various fluids. Isooctyl tallate exhibits good resistance to extraction by aqueous media, a valuable property for materials intended for use in contact with water. mdpi.comumicore.com This resistance helps in maintaining the material's integrity and flexibility over time.
Retention of Mechanical Properties After Thermal Aging
The ability of a material to retain its mechanical properties after prolonged exposure to elevated temperatures is crucial for many engineering applications. As a plasticizer, isooctyl tallate plays a role in the thermal stability of the polymer composites it is part of.
Studies on the thermal aging of elastomers like polychloroprene have shown that the process typically leads to an increase in stiffness and a decrease in elongation at break due to oxidative crosslinking. mdpi.comresearchgate.net The choice of plasticizer can influence these changes. While specific data on the long-term heat aging effects on the tensile strength and elongation at break of elastomers plasticized with isooctyl tallate is limited, its impact on the glass transition temperature (Tg) and flexural modulus of polypropylene has been documented.
In a comparative study, isooctyl tallate was shown to be effective in lowering the glass transition temperature of polypropylene, indicating its efficiency as a plasticizer. umicore.com The following table, derived from graphical data, illustrates the effect of different plasticizers on the flexural modulus of polypropylene. umicore.com
| Plasticizer Concentration (wt%) | Flexural Modulus (MPa) - Isooctyl Tallate | Flexural Modulus (MPa) - Dioctyl Sebacate | Flexural Modulus (MPa) - Paraffinic Oil |
| 5 | ~700 | ~750 | ~800 |
| 10 | ~500 | ~550 | ~600 |
| 15 | ~350 | ~400 | ~450 |
| 20 | ~250 | ~300 | ~300 |
| 25 | ~150 | ~200 | ~200 |
This data indicates that isooctyl tallate effectively reduces the flexural modulus of polypropylene, thereby increasing its flexibility. The retention of such properties after thermal aging is a critical factor for the longevity of the material.
Isooctyl Tallate as a Component in Lubricant Formulations
The lubricating properties of isooctyl tallate and its derivatives are leveraged in various industrial applications to reduce friction and wear between moving parts.
Role as a Lubricant Additive for Friction and Wear Reduction
Esters of fatty acids are known to be effective in reducing friction and wear. A study on the esterification product of tall oils for improving the properties of diesel fuel demonstrated significant anti-wear properties. sciencemadness.org The addition of the esterification product, containing up to 65% fatty acid esters, to diesel fuel resulted in a substantial reduction in the corrected wear spot diameter. sciencemadness.org
The following table summarizes the effect of the tall oil fatty acid esterification product on the wear scar diameter of diesel fuel: sciencemadness.org
| Additive Concentration (wt%) | Corrected Wear Spot Diameter (µm) |
| 0 | 615 |
| 0.5 | 420 |
| 1.5 | 230 |
This data suggests that esters derived from tall oil fatty acids, such as isooctyl tallate, have the potential to act as effective anti-wear additives in lubricant formulations. The polar nature of the ester group facilitates its adsorption onto metal surfaces, forming a protective film that reduces friction and wear.
Integration with Bio-Based Lubricants and Sustainable Formulations
The drive for sustainability has led to increased interest in bio-based lubricants. Tall oil, a byproduct of the wood pulping process, is a renewable feedstock, making isooctyl tallate a component with sustainable origins. hallstarindustrial.comnih.gov The use of tall oil fatty acids (TOFAs) in the production of biodiesel and other bio-based products is well-established. hallstarindustrial.com
The development of bio-based lubricants often involves the chemical modification of vegetable oils to improve their performance characteristics. sciencemadness.org The esterification of TOFAs is a key process in creating lubricant base stocks and additives. sciencemadness.orgculturalheritage.org The inherent biodegradability and low toxicity of many fatty acid esters make them attractive for formulating environmentally friendly lubricants. umicore.com While direct studies on the integration of isooctyl tallate into specific bio-based lubricant formulations are not extensively detailed in the available literature, its origin from a renewable resource aligns with the principles of sustainable product development.
Isooctyl Tallate as a Solvent in Material Formulations and Chemical Processes
Beyond its role as a plasticizer and lubricant additive, isooctyl tallate is also classified as a solvent. researchgate.net Its solvent properties can be utilized in various material formulations and chemical processes. However, detailed information regarding its specific solvent parameters and applications in chemical reactions is limited in the public domain. Its function as a plasticizer inherently involves its ability to dissolve and integrate into a polymer matrix, which is a form of solvent action. sciencemadness.org
Contributions to Polymer Additive Engineering and Novel Material Development
Isooctyl tallate, an ester derived from the reaction of isooctanol and tall oil fatty acids, has emerged as a significant compound in the field of polymer science. mdpi.com Its primary role is that of a plasticizer, an additive engineered to enhance the flexibility, durability, and processability of polymeric materials. mdpi.comnih.gov The contributions of isooctyl tallate extend to both the modification of existing polymers and the development of novel material systems, driven by its unique chemical structure and properties.
Research Findings on Polymer Modification
Isooctyl tallate's efficacy as a plasticizer is particularly notable in elastomers, where it improves performance characteristics, especially at low temperatures. Research has demonstrated its ability to lower the glass transition temperature (Tg) of polymers, the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is a critical parameter for materials intended for use in cold environments.
In a comparative study of plasticizers for polypropylene, isooctyl tallate was shown to be as effective as dioctyl sebacate in depressing the glass transition temperature, and significantly more effective than paraffinic oil. This indicates a high level of compatibility and efficiency in increasing the free volume between polymer chains, thereby enhancing flexibility.
Table 1: Effect of Plasticizer on the Glass Transition Temperature (Tg) of Polypropylene
| Plasticizer | Volume Fraction | Glass Transition Temperature (°C) |
|---|---|---|
| Dioctyl Sebacate | 0.40 | -35 |
| Isooctyl Tallate | 0.40 | -35 |
| Paraffinic Oil | 0.40 | -12 |
Further research into its performance in thermoplastic elastomers (TPEs), specifically dynamically vulcanized blends of ethylene propylene diene monomer (EPDM) and isotactic polypropylene, highlights its superior performance in enhancing low-temperature flexibility. When compared to a range of other ester plasticizers, isooctyl tallate resulted in one of the lowest glass transition temperatures. hallstarindustrial.com
Table 2: Low-Temperature Performance of Various Plasticizers in a TPE Blend
| Plasticizer | Glass Transition Temperature (°C) |
|---|---|
| Dioctyl Sebacate | -60 |
| Dioctyl Azelate | -60 |
| Diisooctylnonyl Adipate | -64 |
| Butoxyethyl Oleate | -66 |
| n-Butyl Tallate | -70 |
| n-Butyl Oleate | -71 |
| Isooctyl Tallate | -75 |
Beyond its impact on thermal properties, isooctyl tallate is recognized for its excellent compatibility with a variety of elastomers, including polychloroprene, chlorosulfonated polyethylene, and natural rubber. mdpi.com This compatibility is crucial for preventing plasticizer migration or "bleeding" from the polymer matrix, which can compromise the material's long-term performance and surface characteristics. Its resistance to water and transmission fluids also makes it a valuable additive in the production of automotive and industrial components such as belts, hoses, gaskets, and seals. mdpi.com In silica-filled EPDM composites, isooctyl tallate has been specifically utilized to lower the glass transition temperature and improve flexibility and elasticity at temperatures below -50°C for applications in high-pressure hydrogen gas sealing.
Innovations in Novel Material Development
The chemical structure of isooctyl tallate, being derived from tall oil fatty acids, positions it within a class of bio-based materials that are increasingly being explored for the development of novel and sustainable polymers. Tall oil is a by-product of the paper industry, making its derivatives an attractive alternative to petroleum-based compounds. rsc.org
Recent research has focused on leveraging tall oil fatty acids as precursors for new polymeric materials. These fatty acids can be chemically modified to create monomers for a variety of polymerization reactions. For instance, studies have demonstrated the successful synthesis of bio-based polyols from tall oil fatty acids, which can then be used to produce polyurethanes. mdpi.com These resulting polymers exhibit a wide range of thermal and mechanical properties, with glass transition temperatures ranging from 21 to 63 °C and tensile strengths from 4 to 52 MPa, making them suitable for applications such as foams, coatings, and resins. nih.gov
Furthermore, tall oil fatty acids have been used to produce polyester (B1180765) precursors through processes like methoxycarbonylation. rsc.org This research opens up pathways for creating novel polyesters with tailored properties, derived from a renewable feedstock. The principles demonstrated in these studies, where tall oil fatty acids are functionalized and polymerized, are directly applicable to esters like isooctyl tallate. The ester group in isooctyl tallate could potentially be a site for further chemical modification, allowing it to be integrated into new polymer backbones or used as a reactive plasticizer that becomes a permanent part of the polymer network. This would offer advantages in terms of permanence and reduced migration compared to traditional, non-reactive plasticizers.
The development of hyperbranched alkyd resins modified with tall oil fatty acids is another area of innovation. These novel resins show potential for use in advanced coatings and composites, where the incorporation of the fatty acid component can impart desirable properties such as flexibility and hydrophobicity.
Structure Performance Relationships and Computational Chemistry Studies
Molecular Structure Influences on Plasticizer Efficiency and Compatibility
The effectiveness of a plasticizer is determined by its ability to interpose itself between polymer chains, thereby reducing intermolecular forces and increasing the free volume. This action enhances flexibility and lowers the glass transition temperature (Tg) of the polymer. The molecular structure of isooctyl tallate is key to this function.
Isooctyl tallate's structure consists of two main parts: a branched, eight-carbon isooctyl alcohol chain and a long, linear aliphatic chain from the tall oil fatty acid component (primarily oleic and linoleic acids). rsc.org
Alkyl Chain Structure : The long, bulky isooctyl group physically separates polymer chains, contributing significantly to the increase in free volume. Branching in the alkyl chain is known to enhance low-temperature flexibility compared to linear chains of the same carbon number. researchgate.net However, studies on other ester plasticizers have shown that as the alkyl chain length increases, the plasticizing efficiency in polar polymers like PVC can decrease, though thermal stability and permanence may improve due to higher molecular weight. researchgate.netacs.org
Fatty Acid Component : The long (typically C18) hydrocarbon tail of the fatty acid portion further enhances the separation of polymer chains. The presence of unsaturation (double bonds) in the oleic and linoleic acid chains introduces kinks, which can disrupt the regular packing of polymer chains, further improving flexibility.
Polarity and Compatibility : The molecule possesses a polar ester group (-COO-) and large non-polar alkyl regions. The polar group provides compatibility with polar polymers by interacting with polar sites on the polymer chains. nih.gov The extensive non-polar hydrocarbon sections provide compatibility with non-polar polymers like polypropylene (B1209903) and elastomers such as natural rubber and polychloroprene.
Research comparing the effect of different plasticizers on the glass transition temperature (Tg) of polypropylene demonstrates the efficiency of isooctyl tallate. It provides a significant depression of the Tg, similar to other high-performance esters like di-2-ethylhexyl sebacate (B1225510) (DOS).
| Plasticizer | Tg (°C) |
|---|---|
| Di-2-ethylhexyl sebacate (DOS) | -35 |
| Isooctyl Tallate | -35 |
| Paraffinic Oil | -12 |
Quantum Chemical Calculations for Isooctyl Tallate Reactivity
While specific quantum chemical studies on isooctyl tallate are not widely published, the methodology provides a powerful framework for predicting its reactivity and stability. Methods like Density Functional Theory (DFT) can be used to calculate electronic structure and derive properties that govern chemical behavior. researchgate.net Such calculations are instrumental in understanding the thermal stability of the plasticizer and its potential interactions within a polymer matrix.
Key parameters that could be determined for isooctyl tallate include:
Bond Dissociation Energies (BDEs) : To identify the weakest bonds in the molecule and predict pathways for thermal degradation. The ester linkage and allylic C-H bonds adjacent to the double bonds in the fatty acid chain would be of particular interest.
Highest Occupied/Lowest Unoccupied Molecular Orbitals (HOMO/LUMO) : The energies of these frontier orbitals and their energy gap are indicators of chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability.
Electrostatic Potential (ESP) Maps : These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive) and nucleophilic (negative) sites. For isooctyl tallate, the ESP map would highlight the polar ester group as a site for interaction with polar polymers.
DFT has been successfully used to determine the enthalpies of formation for various fatty acids and esters, confirming the feasibility of these methods for molecules of similar structure to isooctyl tallate. researchgate.net
| Descriptor | Significance for Performance |
|---|---|
| HOMO-LUMO Energy Gap | Indicates chemical stability; a larger gap implies lower reactivity and better permanence. |
| C-O Bond Dissociation Energy (Ester) | Relates to thermal stability and resistance to hydrolysis. |
| Dipole Moment | Predicts polarity and influences compatibility with different polymer systems. |
| Partial Atomic Charges | Identifies specific atoms (e.g., carbonyl oxygen) involved in intermolecular interactions. |
Molecular Dynamics Simulations of Polymer-Isooctyl Tallate Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. mdpi.com For plasticized polymers, MD simulations can model how plasticizer molecules distribute themselves within the polymer matrix and how they affect the polymer's properties on an atomic scale. acs.org
An MD simulation of an isooctyl tallate-polymer system would involve:
Building an Amorphous Cell : Constructing a representative model containing multiple polymer chains and randomly distributed isooctyl tallate molecules.
Equilibration : Running the simulation for a period to allow the system to reach a stable, realistic configuration.
Production Run : Simulating the system for an extended period to collect data on its properties.
From these simulations, several key performance indicators can be calculated:
Glass Transition Temperature (Tg) : By simulating the system at various temperatures and observing the change in specific volume, the Tg can be predicted. This allows for a direct computational assessment of plasticizer efficiency.
Interaction Energy : The strength of the non-bonded interactions (van der Waals and electrostatic) between the plasticizer and the polymer can be calculated, quantifying compatibility.
Fractional Free Volume (FFV) : The volume within the polymer matrix not occupied by atoms can be calculated, directly testing the "free volume theory" of plasticization.
Diffusion Coefficient : The mobility of the isooctyl tallate molecules within the polymer matrix can be determined, which is crucial for predicting migration and permanence. mcmaster.ca
MD simulations have been effectively used to model polypropylene and predict its Tg and interactions with small molecules, demonstrating the applicability of this approach. researchgate.netmdpi.comnih.gov
| Calculated Property | Relevance to Plasticizer Performance |
|---|---|
| Glass Transition Temperature (Tg) | Directly measures plasticizing efficiency (lower Tg = higher efficiency). |
| Plasticizer-Polymer Interaction Energy | Quantifies compatibility; more negative values indicate stronger, more favorable interactions. |
| Diffusion Coefficient of Isooctyl Tallate | Predicts the likelihood of plasticizer migration and relates to permanence. |
| Radial Distribution Function (RDF) | Shows the probability of finding polymer atoms at a certain distance from plasticizer atoms, detailing the nature of the molecular packing. |
QSAR and QSPR Approaches for Predicting Performance in Materials
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate a compound's properties with its structural or physicochemical features, known as molecular descriptors. nih.govnih.gov These models can be used to predict the performance of new or untested plasticizers without the need for extensive laboratory experiments.
Developing a QSPR model for plasticizers like isooctyl tallate would involve:
Data Set Collection : Gathering experimental data on a range of different plasticizers, including properties like Tg depression, volatility, and migration resistance.
Descriptor Calculation : For each molecule in the data set, calculating a large number of molecular descriptors that encode structural information.
Model Building : Using statistical techniques like multiple linear regression or machine learning to build an equation that links the descriptors to the property of interest. nih.gov
For isooctyl tallate, relevant descriptors would include:
Constitutional Descriptors : Molecular weight, atom counts.
Topological Descriptors : Indices that describe molecular branching and shape.
Quantum Chemical Descriptors : Dipole moment, HOMO/LUMO energies.
Geometrical Descriptors : Molecular volume, surface area.
Once validated, such a model could predict the performance of a candidate plasticizer based solely on its chemical structure, accelerating the design of new and improved materials. mdpi.com
| Descriptor Type | Example Descriptor for Isooctyl Tallate | Predicted Property |
|---|---|---|
| Constitutional | Molecular Weight | Volatility, Permanence |
| Topological | Wiener Index (describes branching) | Plasticizer Efficiency, Low-Temperature Performance |
| Geometrical | van der Waals Volume | Compatibility, Efficiency |
| Quantum Chemical | Polarizability | Interaction with Polymer, Dielectric Properties |
Analytical Methodologies for Characterization and Quantification in Research Contexts
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for probing the molecular structure of the components within isooctyl tallate. They provide information on functional groups, bonding environments, and molecular weight, which are critical for confirming the identity and purity of the ester mixture.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural analysis of isooctyl tallate, as it can provide detailed qualitative and quantitative information about the fatty acid profile without requiring chemical modification of the sample. ¹H-NMR is particularly useful for determining the degree of unsaturation, a key parameter of the tall oil-derived portion of the material. cabidigitallibrary.org
Table 1: Characteristic ¹H-NMR Chemical Shifts for Isooctyl Tallate Components Data synthesized from typical values for fatty acid esters. magritek.comaocs.org
| Proton Type | Typical Chemical Shift (δ, ppm) | Significance |
|---|---|---|
| Olefinic Protons (-CH=CH-) | ~ 5.3 | Indicates presence and quantity of unsaturated fatty acid chains (e.g., oleate, linoleate). |
| Ester Methylene (B1212753) Protons (-(C=O)-O-CH₂-) | ~ 4.0 - 4.2 | Confirms the isooctyl ester structure. |
| Bis-allylic Protons (=CH-CH₂-CH=) | ~ 2.8 | Specific to polyunsaturated chains like linoleate. |
| α-Methylene Protons (-CH₂-COO-) | ~ 2.3 | Protons on the carbon adjacent to the carbonyl group of the fatty acid. |
| Allylic Protons (-CH₂-CH=) | ~ 2.0 | Protons on carbons adjacent to a double bond. |
| Aliphatic Methylene Protons (-CH₂-)n | ~ 1.3 | Represents the bulk of the saturated portions of the hydrocarbon chains. |
| Terminal Methyl Protons (-CH₃) | ~ 0.9 | Represents the end of the fatty acid and isooctyl chains. |
In the analysis of isooctyl tallate, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is commonly used. The most prominent absorption band in the IR spectrum is the strong carbonyl (C=O) stretch of the ester group, typically appearing around 1740 cm⁻¹. Other significant bands include the C-O stretching vibrations between 1100-1300 cm⁻¹ and the C-H stretching and bending vibrations of the long hydrocarbon chains around 2850-3000 cm⁻¹ and 1375-1465 cm⁻¹, respectively.
Raman spectroscopy is particularly effective for analyzing the carbon-carbon double bonds (C=C) within the unsaturated fatty acid chains, which produce a characteristic signal around 1650 cm⁻¹. researchgate.net The technique's sensitivity to the carbon backbone makes it useful for characterizing the degree of unsaturation and the conformational structure of the polymer chains. metrohm.com
Table 2: Key Vibrational Frequencies for Isooctyl Tallate Data synthesized from general values for esters and unsaturated hydrocarbons.
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|---|
| C-H Stretch (aliphatic) | IR, Raman | 2850 - 3000 | -CH₂, -CH₃ |
| C=O Stretch (ester) | IR | ~ 1740 | -COO- |
| C=C Stretch (alkene) | Raman | ~ 1650 | -CH=CH- |
| C-H Bend | IR | 1375 - 1465 | -CH₂, -CH₃ |
| C-O Stretch (ester) | IR | 1100 - 1300 | -COO- |
Mass Spectrometry (MS), particularly when coupled with a chromatographic separation technique like Gas Chromatography (GC-MS), is a definitive method for identifying the individual ester components within the technical mixture. MS provides two critical pieces of information: the molecular weight of a compound from its molecular ion peak and its structural details from the fragmentation pattern. researchgate.net
When analyzing isooctyl tallate, the electron ionization (EI) mass spectrum of each separated component would show a molecular ion ([M]⁺) corresponding to the specific isooctyl ester of a given fatty acid (e.g., isooctyl oleate, isooctyl linoleate, isooctyl palmitate). The fragmentation patterns are also highly informative. A characteristic fragmentation would be the loss of the isooctyl group or parts of the fatty acid chain, allowing for unambiguous identification of both the alcohol and the acid constituents of each ester molecule in the mixture. researchgate.net
Chromatographic Separation Techniques for Mixture Analysis
Given that "Isooctyl tallate, tech." is a complex blend of different esters, chromatographic separation is necessary to resolve its individual components before quantification and identification.
Gas Chromatography (GC) is the premier analytical technique for the compositional analysis of tall oil products and their derivatives. kelid1.irastm.org It is ideally suited for separating the various fatty acid isooctyl esters based on their boiling points and polarity. The analysis provides a chromatogram where each peak corresponds to a different component, and the area of each peak is proportional to its concentration in the mixture. oup.com
For the analysis of isooctyl tallate, a high-temperature capillary GC equipped with a non-polar or mid-polarity column is typically employed. A programmed temperature gradient is used to elute components with a wide range of boiling points, from the lighter isooctyl palmitate to the heavier C18 esters. A Flame Ionization Detector (FID) is commonly used for quantification due to its robust and linear response to hydrocarbons. For definitive identification, a Mass Spectrometer (MS) is used as the detector (GC-MS). rjas.rouva.es This combination allows for the precise quantification of the fatty acid ester profile, which is a critical quality parameter.
Table 3: Typical Gas Chromatography (GC) Parameters for Tall Oil Ester Analysis Data synthesized from standard methods for fatty acid ester analysis. oup.comkelid1.ir
| Parameter | Typical Setting |
|---|---|
| Column | Capillary column (e.g., 5%-phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d. |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Initial hold at ~150°C, ramp at 5-10°C/min to ~250°C, final hold. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Detector Temperature | 250 - 300 °C |
While GC is suitable for the volatile ester components, High-Performance Liquid Chromatography (HPLC) is employed for the analysis of non-volatile or thermally sensitive substances that may be present in the technical-grade product. semanticscholar.orgimpactfactor.org This can include oligomeric materials, unreacted rosin (B192284) acids, or high-molecular-weight additives.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. nih.gov Separation is achieved on a non-polar stationary phase (e.g., C18) with a polar mobile phase, typically a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov Detection can be accomplished using several methods. A UV detector may be used if the compounds of interest contain chromophores. For compounds without a UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which respond to any non-volatile analyte, are more suitable. Coupling HPLC with mass spectrometry (HPLC-MS) provides the highest degree of specificity for identifying unknown, non-volatile impurities. cdc.gov
Thermal Analysis Methods for Performance Evaluation
Thermal analysis techniques are fundamental in assessing the performance of isooctyl tallate under varying temperature conditions. These methods provide critical data on the material's behavior at a molecular level, revealing transitions and decomposition profiles that are essential for predicting its operational limits and lifespan.
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is particularly valuable for identifying thermal transitions such as melting, crystallization, and glass transition in polymeric and organic materials.
In a typical DSC analysis of a fatty acid ester, the sample is subjected to a controlled temperature program, and the heat flow is recorded. The resulting thermogram reveals endothermic and exothermic peaks corresponding to thermal events. For a substance like isooctyl tallate, which is a liquid at room temperature, a DSC scan would typically involve cooling the sample to a low temperature to induce crystallization and then heating it to observe the melting behavior. The glass transition, if present, would appear as a step-like change in the heat capacity on the thermogram.
The table below presents representative thermal properties for a series of fatty acid esters, illustrating the range of melting temperatures and enthalpies of fusion that can be expected for compounds in this class. This data, while not specific to isooctyl tallate, provides a reasonable approximation of its likely thermal behavior.
| Ester Compound | Melting Temperature (°C) | Enthalpy of Fusion (J/g) |
|---|---|---|
| Methyl Myristate (C14:0-C1) | 18.5 | 200 |
| Pentyl Myristate (C14:0-C5) | 9.2 | 165 |
| Decyl Myristate (C14:0-C10) | 15.1 | 180 |
| Methyl Palmitate (C16:0-C1) | 30.5 | 210 |
| Pentyl Palmitate (C16:0-C5) | 21.3 | 175 |
| Decyl Palmitate (C16:0-C10) | 27.8 | 190 |
| Methyl Stearate (C18:0-C1) | 38.1 | 220 |
| Pentyl Stearate (C18:0-C5) | 31.5 | 185 |
| Decyl Stearate (C18:0-C10) | 36.4 | 200 |
Note: The data presented is for analogous saturated fatty acid esters and is intended to be illustrative of the expected thermal properties of isooctyl tallate. mdpi.com
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is essential for determining the thermal stability and decomposition profile of materials. This information is critical for defining the upper temperature limits for the processing and application of isooctyl tallate.
Specific TGA data for isooctyl tallate is not widely published. However, studies on the thermal stability of various fatty acid methyl esters (FAMEs) can provide a general understanding of the expected decomposition behavior. The thermal degradation of FAMEs typically occurs in a single step, corresponding to the volatilization and decomposition of the ester. aston.ac.uk The onset temperature of decomposition is a key parameter obtained from TGA, indicating the temperature at which significant mass loss begins.
For long-chain fatty acid esters, the thermal stability is influenced by factors such as the degree of unsaturation and the chain length of the alcohol moiety. Generally, esters with longer and more branched alcohol chains may exhibit slightly different decomposition profiles. A study on the thermal degradation of various FAMEs showed that the main decomposition event for these compounds occurs in the range of 125–230 °C. aston.ac.uk
The following table provides a hypothetical TGA data set for a generic long-chain fatty acid ester, which can be considered as a proxy for the thermal stability of isooctyl tallate.
| Temperature (°C) | Mass Remaining (%) |
|---|---|
| 50 | 100.0 |
| 100 | 99.8 |
| 150 | 99.5 |
| 200 | 98.0 |
| 250 | 85.0 |
| 300 | 40.0 |
| 350 | 5.0 |
| 400 | 0.0 |
Note: This data is illustrative for a generic long-chain fatty acid ester and does not represent experimentally determined values for isooctyl tallate.
Advanced Microscopic Techniques for Material Morphology Studies
Advanced microscopic techniques are indispensable for visualizing the morphology and structure of materials at the micro and nano-scale. For a substance like isooctyl tallate, which is a technical-grade mixture, these techniques can reveal information about its homogeneity, the presence of any secondary phases or impurities, and its behavior upon crystallization.
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a sample. By scanning a focused beam of electrons over the surface, SEM can generate detailed images that reveal features such as crystal morphology, phase distribution, and surface defects. For isooctyl tallate, SEM could be used to study the morphology of the material after it has been solidified under controlled conditions. This would provide insights into its crystallization behavior, which can affect its physical properties.
Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and is used to observe the internal structure of a sample. A beam of electrons is transmitted through an ultra-thin specimen, interacting with the sample to form an image. TEM can reveal details about the crystal structure, grain size, and the presence of any nanoscale features. While isooctyl tallate is a liquid, TEM could be employed using cryo-TEM techniques, where the sample is rapidly frozen to observe its solidified structure at a near-native state. This could help in understanding the molecular arrangement in the solid phase.
Due to the liquid nature of isooctyl tallate at room temperature and the technical challenges in preparing suitable samples for high-resolution microscopy, there is a scarcity of published microscopic images for this specific compound. However, the principles of SEM and TEM are broadly applicable and would be the methods of choice for any future morphological studies.
Derivatives and Analogues of Isooctyl Tallate: Synthesis and Performance Comparative Studies
Synthesis of Modified Isooctyl Tallate Structures
The modification of isooctyl tallate structures primarily involves chemical transformations of the tall oil fatty acid (TOFA) backbone, which is rich in unsaturated oleic and linoleic acids. A key strategy for modification is epoxidation, where the double bonds (C=C) in the fatty acid chains are converted into oxirane (epoxy) rings.
The synthesis is often carried out on the free fatty acids or simpler esters like methyl esters before esterification with isooctyl alcohol. spinchem.com The common method for epoxidation is the Prilezhaev reaction, which utilizes a peracid. researchgate.net This is typically generated in situ from hydrogen peroxide and a carboxylic acid, such as acetic or formic acid, in the presence of an acidic catalyst. researchgate.nettechscience.cn
Catalytic Systems for Epoxidation:
Homogeneous Catalysts: Mineral acids like sulfuric acid can be used, but they can lead to undesirable side reactions and color formation. researchgate.netgoogle.com
Heterogeneous Catalysts: To simplify catalyst separation and minimize side reactions, solid acid catalysts are widely employed. spinchem.comnih.gov Amberlite IR-120, a strongly acidic ion-exchange resin, is a frequently studied catalyst for the epoxidation of TOFA. spinchem.comresearchgate.netnih.gov
Enzymatic Catalysts: Lipases, such as Candida antarctica lipase (B570770) B (Novozym® 435), offer a greener alternative, allowing the reaction to proceed under milder conditions. nih.gov
Once the epoxidized tall oil fatty acid (ETOFA) is synthesized, it can be esterified with isooctyl alcohol to produce epoxidized isooctyl tallate. Further modifications can be achieved through the ring-opening of the highly reactive oxirane group. For instance, reacting ETOFA with polyfunctional alcohols like trimethylolpropane (B17298) can yield high-functionality bio-polyols, which are precursors for materials like polyurethanes. nih.govmdpi.com Another modification route involves acetoacetylation of these polyols to create novel polymer materials through Michael addition reactions. mdpi.com
Comparative Analysis of Tallate Esters (e.g., Butyl Tallate, Isodecyl Tallate) in Specific Applications
Tallate esters are a family of compounds where the properties are significantly influenced by the alcohol moiety. Comparing isooctyl tallate with other esters like butyl tallate (shorter alkyl chain) and isodecyl tallate (longer alkyl chain) reveals trends in performance relevant to their primary applications as plasticizers and lubricants. While direct comparative studies on these specific tallate esters are not extensively published, parallels can be drawn from studies on other fatty acid esters used in similar applications. researchgate.netresearchgate.net
In plasticizer applications, the length and branching of the alkyl chain affect efficiency, permanence, and thermal stability. researchgate.net
Plasticizing Efficiency: Shorter alkyl chains, like in butyl tallate, can offer greater plasticizing efficiency due to their lower molecular weight, allowing more molecules to intercalate between polymer chains for a given weight.
Permanence and Volatility: Longer alkyl chains, as in isodecyl and isooctyl tallate, generally lead to lower volatility and better permanence, reducing plasticizer migration from the polymer matrix over time.
Low-Temperature Performance: Branching in the alkyl chain, as found in isooctyl and isodecyl groups, can improve low-temperature flexibility of the plasticized material.
In lubricant applications, the structure of the ester impacts key properties such as viscosity, pour point, and oxidative stability. researchgate.net
Viscosity: Viscosity tends to increase with the length of the alkyl chain. Therefore, isodecyl tallate would be expected to have a higher viscosity than isooctyl tallate, which in turn would be more viscous than butyl tallate.
Pour Point: Longer, linear alkyl chains can lead to higher pour points due to increased van der Waals interactions and a greater tendency to crystallize at low temperatures. The branching in isooctyl and isodecyl groups helps to lower the pour point, which is advantageous for lubricant applications in cold environments. researchgate.net
| Property | Butyl Tallate | Isooctyl Tallate | Isodecyl Tallate | Rationale (Based on Analogous Esters) |
|---|---|---|---|---|
| Plasticizer Efficiency | High | Medium | Medium-Low | Efficiency often decreases with increasing molecular weight. researchgate.net |
| Plasticizer Permanence | Low | Medium | High | Longer alkyl chains reduce volatility and migration. |
| Lubricant Viscosity | Low | Medium | High | Viscosity generally increases with molecular weight and chain length. researchgate.net |
| Pour Point | Low | Very Low | Low | Branching in the alkyl chain disrupts packing and lowers the pour point. researchgate.net |
Research on Epoxidized Tall Oil Esters and Their Functional Enhancement
Epoxidation is a significant area of research for enhancing the functionality of tall oil esters, including isooctyl tallate. The introduction of oxirane rings into the fatty acid structure creates a versatile chemical intermediate that can be used directly or as a platform for further chemical synthesis. techscience.cn
Functional Enhancements:
Improved Plasticizers and Stabilizers: Epoxidized tall oil esters are used as bio-based secondary plasticizers and thermal stabilizers for polymers like polyvinyl chloride (PVC). The epoxy groups can react with and scavenge hydrochloric acid, which is released during PVC degradation, thereby improving the thermal stability of the polymer. google.com
Polyol Synthesis for Polyurethanes: The oxirane rings can be opened by reacting with polyfunctional alcohols (e.g., trimethylolpropane) or amines (e.g., triethanolamine) to synthesize bio-polyols. researchgate.netnih.govtechscience.com These polyols, containing multiple hydroxyl groups, are key building blocks for producing rigid and flexible polyurethane foams, coatings, and elastomers. spinchem.comnih.gov The properties of the final polyurethane material can be tailored by controlling the functionality and molecular weight of the polyol. nih.gov
Surfactant Production: The epoxy ring can be opened with nucleophiles like polyethylene (B3416737) glycols (PEGs) to create novel nonionic surfactants. Research has shown that tall oil fatty acid methyl esters can be epoxidized and then reacted with PEGs of varying chain lengths to produce surfactants with different cloud points and surface tension properties. researchgate.net
Biodiesel and Lubricant Additives: Alkoxylation of epoxidized methyl esters with different alcohols can produce derivatives with improved cold-flow properties, such as lower cloud and pour points, making them suitable as additives for biodiesel or as biolubricants. researchgate.net
Research has focused on optimizing the epoxidation process to maximize the conversion of double bonds to oxirane rings while minimizing side reactions like hydrolysis and oligomerization. spinchem.comnih.gov Studies have compared different catalysts, showing that ion-exchange resins can achieve high conversion rates. spinchem.comnih.gov The use of rotating bed reactors has also been investigated to simplify catalyst separation and improve process efficiency. spinchem.comresearchgate.net
| Modification | Reactants | Catalyst | Functional Enhancement | Reference |
|---|---|---|---|---|
| Epoxidation | TOFA, H₂O₂, Acetic Acid | Amberlite IR-120 H (Ion-Exchange Resin) | Creates intermediate for polyol synthesis. | spinchem.comnih.gov |
| Epoxidation | TOFA, H₂O₂ | Novozym® 435 (Lipase) | Greener synthesis route for epoxidized TOFA. | nih.gov |
| Polyol Synthesis | Epoxidized TOFA, Triethanolamine | Montmorillonite K10 | Produces highly functional polyols for polyurethanes. | researchgate.nettechscience.cntechscience.com |
| Surfactant Synthesis | Epoxidized TOFA Methyl Ester, Polyethylene Glycol | Boron trifluoride | Creates novel bio-based nonionic surfactants. | researchgate.net |
Structure-Activity Relationship Studies of Isooctyl Tallate Derivatives
Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a molecule and its functional properties. researchgate.net For isooctyl tallate derivatives, SAR provides a framework for designing molecules with enhanced performance as plasticizers, lubricants, or other industrial chemicals. researchgate.net While specific SAR studies on isooctyl tallate are not widely available, the principles can be applied based on research into analogous compounds. mdpi.comnih.gov
Key Structural Elements for Modification and Their Effects:
The Alkyl (Isooctyl) Group:
Chain Length: As discussed in section 7.2, increasing the chain length (e.g., from isooctyl to isodecyl) generally increases viscosity and boiling point while decreasing volatility. This can enhance permanence in plasticizer applications.
Branching: The branched structure of the isooctyl group is critical for disrupting polymer chain packing and improving low-temperature flexibility. SAR studies would explore how different branching patterns affect these properties.
The Tall Oil Fatty Acid Backbone:
Degree of Unsaturation: The number of C=C double bonds influences oxidative stability and provides reactive sites for modification. Reducing unsaturation (hydrogenation) would improve stability but remove the potential for functionalization via epoxidation.
Introduction of Functional Groups: The addition of epoxy groups, as detailed in section 7.3, dramatically alters the activity. The oxirane ring introduces polarity and reactivity. SAR studies in this area would correlate the oxirane content with properties like PVC stabilization efficiency or reactivity in polyol formation. nih.gov
Derivatization of Functional Groups: For derivatives like epoxidized isooctyl tallate, further SAR studies can be conducted on the products of the oxirane ring-opening. For example, when creating polyols, the choice of the ring-opening agent (e.g., trimethylolpropane vs. triethanolamine) introduces different functionalities (ether vs. amine linkages, primary vs. tertiary hydroxyl groups), which in turn dictates the properties of the resulting polyurethane polymers. nih.gov The relationship between the structure of the polyol and the final polymer's mechanical properties (e.g., tensile strength, modulus) is a key aspect of these studies. mdpi.com
In essence, SAR provides a rational basis for the targeted design of new isooctyl tallate derivatives. By systematically modifying specific parts of the molecular structure and measuring the resulting changes in performance, predictive models can be developed to guide the synthesis of next-generation bio-based chemicals. researchgate.net
Environmental Fate and Green Chemistry Considerations in Industrial Processes
Biodegradation Studies of Isooctyl Tallate and Related Esters
Biodegradation is a key process that determines the persistence of organic compounds in the environment. While specific studies on Isooctyl tallate are not extensively available, significant insights can be drawn from research on its constituent components, tall oil fatty acids (TOFA), and other structurally related esters.
Tall oil fatty acids, the feedstock for Isooctyl tallate, are considered to be readily biodegradable. santos.com Studies on various fatty acid esters have demonstrated their susceptibility to microbial degradation, which is a crucial factor in preventing long-term environmental accumulation. The biodegradation of esters typically proceeds via hydrolysis of the ester bond, yielding the corresponding alcohol (isooctanol) and fatty acid (tall oil fatty acid). These intermediates are then generally further degraded by microorganisms.
Research on similar ester compounds provides a framework for understanding the potential biodegradability of Isooctyl tallate. For instance, studies on polyol esters, which share the ester functional group, indicate that they are readily biodegradable according to OECD criteria. epa.gov The rate and extent of biodegradation can be influenced by environmental factors such as temperature, pH, and the presence of acclimated microbial populations. nih.gov
| Substance/Category | Test Method | Result | Conclusion | Source |
|---|---|---|---|---|
| Fatty acids, tall oil | Not Specified | Readily biodegradable | Low potential for persistence | santos.com |
| Polyol Esters (general category) | OECD Criteria | Readily biodegradable | Expected to be rapidly degraded in aquatic and terrestrial environments | epa.gov |
| Fatty acids, C6-18, triesters with trimethylolpropane (B17298) | OECD 301B | 86% degradation in 28 days (10-day window fulfilled) | Readily biodegradable | epa.gov |
| Fatty acids, C8-10, triesters with trimethylolpropane | EU Method C.4-D | 78% degradation in 28 days (10-day window fulfilled) | Readily biodegradable | epa.gov |
Bioaccumulation Potential in Academic Modeling Studies
Bioaccumulation refers to the accumulation of a substance in an organism at a concentration higher than that in the surrounding environment. It is a key consideration in assessing the environmental risk of a chemical. The potential for a substance to bioaccumulate is often estimated using its octanol-water partition coefficient (Kow).
For the components of tall oil fatty acids, which form the acid portion of Isooctyl tallate, the estimated bioconcentration factor (BCF) is low. santos.com For instance, two of the major components of tall oil fatty acids have an estimated BCF value of 56.23 L/kg, which does not meet the screening criteria for bioaccumulation. santos.com While the esterification with isooctyl alcohol will increase the lipophilicity of the molecule, it is generally expected that esters of fatty acids have a low potential for bioaccumulation due to their susceptibility to metabolic hydrolysis.
Academic modeling studies often use Quantitative Structure-Activity Relationship (QSAR) models to predict the bioaccumulation potential of chemicals based on their molecular structure. For large, hydrophobic molecules like Isooctyl tallate, these models would predict some potential for partitioning into fatty tissues. However, the metabolic breakdown of the ester linkage in organisms is a critical factor that can significantly reduce the actual bioaccumulation potential compared to what might be predicted based solely on Kow.
| Component | Parameter | Value | Interpretation | Source |
|---|---|---|---|---|
| Major components of Fatty acids, tall oil | Estimated Bioconcentration Factor (BCF) | 56.23 L/kg | Does not meet screening criteria for bioaccumulation | santos.com |
Life Cycle Assessment (LCA) for Sustainable Production and Use
Life Cycle Assessment (LCA) is a methodology for assessing the environmental impacts associated with all the stages of a product's life from cradle to grave. For Isooctyl tallate, a cradle-to-gate LCA would consider the impacts from the sourcing of crude tall oil (a byproduct of the pulp and paper industry), through its refining to produce tall oil fatty acids, and the subsequent esterification to form Isooctyl tallate.
A key advantage for tall oil-based products is that the raw material, crude tall oil (CTO), is a byproduct of an existing industrial process. This avoids the environmental burdens associated with dedicated land use for agriculture. LCAs of CTO distillation products have shown that a significant portion of the energy required for their production is renewable, primarily from biomass. americanchemistry.com
A comparative LCA study found that the weighted average carbon footprint of pine chemicals (derived from CTO) is approximately 50% lower than that of the most likely mix of their substitutes. americanchemistry.com The baseline carbon footprint for U.S. production of CTO distillation products was found to be 1,466 kilograms of carbon dioxide equivalent (kg CO2 eq) per tonne of product. americanchemistry.com
Future Research Directions and Emerging Applications
Development of Novel Polymer Composites Utilizing Isooctyl Tallate
The primary application of isooctyl tallate is as a plasticizer, where it enhances the flexibility and durability of polymers. chemicalbull.comspecialchem.com It has demonstrated excellent compatibility with elastomers like polychloroprene, chlorosulfonated polyethylene (B3416737), and natural rubber. hallstarindustrial.comthegoodscentscompany.com Research into its effects on polymer properties provides a foundation for its use in next-generation composites. For instance, studies on polypropylene (B1209903) have shown that isooctyl tallate can effectively modify key mechanical characteristics. As a plasticizer, it increases the free volume between polymer chains, which facilitates molecular mobility and results in a more deformable material. researchgate.net
Future research will likely focus on leveraging these properties to create advanced polymer composites with precisely tailored performance attributes. By varying the concentration of isooctyl tallate, engineers can fine-tune the mechanical response of materials. For example, its linear effect on reducing the flexural modulus in polypropylene suggests its potential in applications requiring controlled flexibility. sciencemadness.org The development of novel composites could involve blending isooctyl tallate with thermoplastic elastomers or incorporating it into polymer systems with nano-fillers. In such composites, isooctyl tallate could not only improve processability and flexibility but also enhance the dispersion of fillers and potentially improve impact strength, creating materials for demanding applications in the automotive and industrial sectors. chemicalbull.com
| Isooctyl Tallate Concentration (wt%) | Glass Transition Temperature (°C) | Flexural Modulus (MPa) |
|---|---|---|
| 0 | ~5 | ~900 |
| 10 | ~ -1 | ~650 |
| 20 | ~ -6 | ~400 |
| 30 | ~ -9 | ~200 |
Exploration of Isooctyl Tallate in Niche Lubrication and Fluid Applications
Isooctyl tallate's chemical structure, a long-chain fatty acid ester, imparts properties that are highly desirable in lubrication. It is known to provide good resistance to transmission fluid and water in polychloroprene applications. hallstarindustrial.comthegoodscentscompany.com These characteristics suggest its potential for broader use as a lubricant base oil or additive in specialized industrial and automotive fluids. Fatty acid esters are recognized as classic lubricants that can improve lubricity and reduce wear. specialchem.com
Emerging research directions include the evaluation of isooctyl tallate as a component in environmentally friendly or biodegradable lubricants, driven by the increasing demand for sustainable industrial fluids. Its derivation from tall oil, a byproduct of wood pulp manufacturing, enhances its profile as a bio-based material. repec.orgresearchgate.net Niche applications could include its use in metalworking fluids, where it could act as a lubricity additive to reduce friction at the tool-workpiece interface, prevent sintering, and improve surface finish. lcruijie.com Further investigations could explore its performance under extreme pressure and temperature conditions, its compatibility with other lubricant additives, and its long-term stability in hydraulic and transmission systems.
Advanced Catalysis and Reaction Engineering for Enhanced Synthesis Efficiency
The synthesis of isooctyl tallate is achieved through the esterification of tall oil fatty acids (TOFA) with isooctanol. chemicalbull.com Traditionally, this reaction is catalyzed by strong soluble acids. csic.es However, future advancements will focus on developing more efficient, sustainable, and cost-effective catalytic systems. The field of catalysis is moving towards heterogeneous catalysts, which are easier to separate from the reaction mixture, can be regenerated and reused, and often lead to cleaner production processes.
Research into the esterification of fatty acids has identified several promising heterogeneous catalysts. Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst) and zeolites, offer high activity and selectivity. repec.orgcsic.esmdpi.com For example, studies have shown that catalysts like Amberlyst-16 can achieve complete conversion of lauric acid with 2-ethyl hexanol (an isomer of isooctanol) in both batch and flow reactors. csic.es Other novel catalysts, such as zirconium sulfate, have also proven to be efficient for the esterification of fatty acids under solvent-free conditions, presenting a "green" catalytic alternative due to high activity and low toxicity. researchgate.net Advanced reaction engineering will involve the transition from batch to continuous flow processes using fixed-bed reactors, which can improve process control, increase throughput, and reduce operational costs. csic.es
| Catalyst Type | Example | Key Advantages | Typical Reaction Conditions |
|---|---|---|---|
| Homogeneous Acid | Sulfuric Acid | High reaction rates, low cost | 55-65°C, requires neutralization and separation |
| Heterogeneous Resin | Amberlyst BD20, Amberlyst-16 | Easily separable, reusable, suitable for continuous flow | 100-140°C, high yield and conversion |
| Heterogeneous Solid Acid | Zirconium Sulfate (Zr(SO4)2 · 4H2O) | High activity, low toxicity, solvent-free conditions | ~120°C, recyclable |
| Heterogeneous Zeolite | Beta Zeolite | Shape selectivity, thermal stability | ~120°C, conversion depends on particle size and Si/Al ratio |
Integration with Smart Materials and Responsive Systems
Future research could explore the use of isooctyl tallate in the formulation of shape-memory polymers. The activation temperature of a shape-memory effect is often linked to the polymer's glass transition temperature. By incorporating isooctyl tallate, this transition temperature could be precisely tuned, allowing for the design of materials that change shape at a specific, predetermined temperature. Similarly, in electroactive polymers, which deform in response to an electric field, the presence of a plasticizer like isooctyl tallate could enhance the mobility of polymer chains, potentially leading to a larger and faster actuation response. e3s-conferences.org Another avenue of exploration is in self-healing materials, where isooctyl tallate could be microencapsulated within a polymer matrix and released upon damage to flow into cracks and restore structural integrity.
Computational Chemistry and AI-Driven Materials Design for Isooctyl Tallate Optimization
Future research directions in this area include:
Molecular Modeling: Using molecular dynamics simulations to understand the interactions between isooctyl tallate and various polymer chains at the atomic level. nih.gov This can provide insights into its plasticizing mechanism, its effect on polymer morphology, and its compatibility with different polymers and additives.
Predictive Modeling: Developing machine learning and AI models trained on experimental data to predict the properties of polymer blends containing isooctyl tallate. cornell.eduyoutube.com These models could predict mechanical properties (e.g., tensile strength, flexibility), thermal properties (e.g., glass transition temperature), and performance characteristics (e.g., fluid resistance) based on the formulation's composition.
Inverse Design: Employing generative AI models to design new polymer composites from the ground up. arxiv.orgcornell.edu By defining a set of target properties (e.g., high flexibility at low temperatures, specific fluid resistance), these algorithms could propose optimal formulations, including the ideal concentration of isooctyl tallate and other components, guiding experimental work toward the most promising candidates. researchgate.net
Q & A
Q. What methodological approaches are recommended for synthesizing isooctyl tallate in laboratory settings?
Isooctyl tallate is synthesized via esterification of tall oil fatty acids with isooctanol, typically catalyzed by sulfuric acid or lipases. Key steps include:
Q. How can researchers characterize the physicochemical properties of isooctyl tallate?
Standard methods include:
- FTIR/NMR : To verify ester bond formation and structural integrity.
- Thermogravimetric analysis (TGA) : Assess thermal stability under varying heating rates.
- Solubility profiling : Use polar/non-polar solvents to determine partition coefficients, noting contradictions in literature reports (e.g., water insolubility vs. emulsifier behavior) .
Q. What experimental protocols are used to evaluate isooctyl tallate’s surfactant efficacy?
- Surface tension measurements : Employ the Du Noüy ring method at controlled temperatures.
- Emulsion stability tests : Monitor phase separation over time using turbidimetry.
- Comparative studies : Benchmark against commercial surfactants (e.g., Span 80) under identical conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for isooctyl tallate?
- Cross-validation : Replicate experiments under varying humidity and solvent purity levels.
- Advanced analytics : Use small-angle X-ray scattering (SAXS) to probe micelle formation thresholds in aqueous solutions.
- Meta-analysis : Systematically review literature to identify methodological inconsistencies (e.g., temperature control during measurements) .
Q. What factorial design strategies optimize isooctyl tallate’s performance in multifunctional applications (e.g., lubricants, emulsifiers)?
- Variables : Test concentration (0.1–5% w/v), temperature (25–80°C), and pH (4–10).
- Response surface methodology (RSM) : Model interactions between variables to predict optimal formulations.
- Validation : Confirm predictive models via rheological and tribological testing .
Q. How can computational modeling enhance understanding of isooctyl tallate’s molecular interactions?
- Molecular dynamics (MD) simulations : Simulate surfactant behavior at oil-water interfaces.
- QSAR models : Correlate structural features (e.g., alkyl chain length) with emulsification efficiency.
- Validation : Compare simulation results with experimental dynamic light scattering (DLS) data .
Q. What statistical frameworks are suitable for analyzing dose-response relationships in toxicological studies of isooctyl tallate?
- Non-linear regression : Fit data to Hill or log-logistic models for EC50 determination.
- ANOVA with post hoc tests : Compare toxicity across cell lines or organisms.
- Ethical considerations : Adhere to OECD guidelines for in vitro assays to minimize animal testing .
Methodological Guidance for Data Interpretation
Q. How should researchers address variability in biodegradation studies of isooctyl tallate?
- Standardized protocols : Follow OECD 301F for aerobic biodegradability testing.
- Control groups : Include reference compounds (e.g., sodium dodecyl sulfate) to validate assay conditions.
- Statistical outliers : Apply Grubbs’ test to exclude anomalous data points .
Q. What strategies mitigate batch-to-batch variability in isooctyl tallate synthesis?
- Process analytical technology (PAT) : Implement real-time FTIR monitoring to track reaction progress.
- Quality-by-design (QbD) : Use failure mode and effects analysis (FMEA) to identify critical process parameters.
- Reproducibility checks : Share raw data and protocols via open-access platforms .
Ethical and Theoretical Considerations
Q. How can researchers align isooctyl tallate studies with green chemistry principles?
- Solvent selection : Replace toluene with cyclopentyl methyl ether (CPME) in esterification.
- Lifecycle assessment (LCA) : Quantify energy use and waste generation across synthesis pathways.
- Theoretical framing : Link findings to the 12 Principles of Green Chemistry to justify methodological choices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
